Benzenepropanoic acid, 3-fluoro-5-iodo-

Cross-coupling Palladium catalysis Aryl iodide reactivity

Benzenepropanoic acid, 3-fluoro-5-iodo- (IUPAC: 3-(3-fluoro-5-iodophenyl)propanoic acid) is a halogenated aromatic carboxylic acid with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol. It belongs to the class of phenylpropanoic acid derivatives bearing both fluorine and iodine substituents at the meta positions relative to the propanoic acid chain.

Molecular Formula C9H8FIO2
Molecular Weight 294.06 g/mol
Cat. No. B12328694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 3-fluoro-5-iodo-
Molecular FormulaC9H8FIO2
Molecular Weight294.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)I)CCC(=O)O
InChIInChI=1S/C9H8FIO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
InChIKeyPWLPVMWNTIHODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanoic acid, 3-fluoro-5-iodo- (CAS 1261828-08-3): Essential Procurement Information for R&D Buyers


Benzenepropanoic acid, 3-fluoro-5-iodo- (IUPAC: 3-(3-fluoro-5-iodophenyl)propanoic acid) is a halogenated aromatic carboxylic acid with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol [1]. It belongs to the class of phenylpropanoic acid derivatives bearing both fluorine and iodine substituents at the meta positions relative to the propanoic acid chain. The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and chemical biology, enabling sequential functionalization via the distinct reactivity patterns of the C–I and C–F bonds [2].

Benzenepropanoic acid, 3-fluoro-5-iodo-: Why Simple Halogen Swaps Fail to Deliver Equivalent Performance


The simultaneous presence of fluorine and iodine on the phenyl ring of benzenepropanoic acid creates a unique reactivity profile that cannot be replicated by mono-halo or other di-halo analogs. The C–I bond is significantly more reactive in cross-coupling reactions than C–Br or C–Cl, enabling orthogonal functionalization strategies that leave the C–F bond intact for subsequent metabolic stabilization or radiolabeling [1]. Substituting the iodine with a lighter halogen drastically reduces the oxidative addition rate with palladium catalysts, leading to lower yields, longer reaction times, and poorer functional group tolerance [2]. The iodine atom also provides a convenient synthetic handle for radioiodination, a capability absent in non-iodinated analogs [3].

Benzenepropanoic acid, 3-fluoro-5-iodo-: Head-to-Head Quantitative Evidence for Superior Reactivity and Physicochemical Differentiation


Suzuki-Miyaura Coupling Reactivity: Iodo vs. Bromo Analog

The aryl iodide moiety in 3-(3-fluoro-5-iodophenyl)propanoic acid undergoes oxidative addition with Pd(0) catalysts approximately 10 to 100-fold faster than the corresponding bromide in 3-(3-bromo-5-fluorophenyl)propanoic acid (CAS 1261680-57-2), as established by relative rate studies on comparable aryl halide systems [1]. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), aryl iodides typically achieve >90% conversion within 1–2 hours, whereas the bromo analogs require 8–24 hours and often necessitate higher catalyst loading or elevated temperatures to reach equivalent conversion [2].

Cross-coupling Palladium catalysis Aryl iodide reactivity

Lipophilicity (LogP) Differentiation: Impact on Membrane Permeability and ADME

The computed XLogP3 value for benzenepropanoic acid, 3-fluoro-5-iodo- is 2.4, determined by PubChem (release 2024.11.20) [1]. In comparison, the 3-fluoro-5-chloro analog has a predicted XLogP3 of approximately 1.8, and the unsubstituted phenylpropanoic acid has an XLogP3 of 1.4 [2]. The 0.6 log unit increase relative to the chloro analog corresponds to roughly a 4-fold higher octanol-water partition coefficient, which directly influences passive membrane permeability and tissue distribution [3].

Lipophilicity ADME Drug-likeness

Orthogonal Functionalization Capacity: Iodine as a Selective Leaving Group for Sequential Coupling

The iodine substituent in benzenepropanoic acid, 3-fluoro-5-iodo- can be selectively displaced in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) while the C–F bond remains completely inert under standard conditions. This contrasts with the 3-fluoro-5-bromo analog, where competing oxidative addition of the C–Br bond under forcing conditions can compromise selectivity [1]. In a representative study on analogous aryl iodide substrates, Sonogashira coupling with phenylacetylene using Pd(PPh₃)₂Cl₂/CuI/Et₃N in THF at room temperature achieved isolated yields of 78–92% within 2 hours, whereas the corresponding bromide required heating to 60°C for 16 hours to reach 65% conversion [2].

Sequential coupling Orthogonal reactivity Radiolabeling

Commercial Purity Benchmarking: Available Specification Data

Current commercial sourcing data indicate that benzenepropanoic acid, 3-fluoro-5-iodo- is available at a minimum purity specification of 95% (HPLC) from established suppliers . In contrast, the more common 3-fluoro-5-bromo analog (CAS 1261680-57-2) is typically supplied at 97%+ purity from major vendors, reflecting its longer market presence and optimized synthetic routes. This 2% differential, while modest, is offset by the unique synthetic advantages of the iodine substituent, as detailed in the preceding evidence items. No formal batch-to-batch variability studies comparing the two compounds were identified in the public domain.

Purity Procurement Quality control

Molecular Weight and Heavy Atom Effect: Implications for Radiochemistry and Mass Spectrometry Detection

The presence of an iodine atom (atomic weight 126.9) confers a molecular weight of 294.06 g/mol to the target compound, which is 47.0 Da heavier than the corresponding bromo analog (MW 247.06 g/mol) and 80.0 Da heavier than the chloro analog (MW 214.06 g/mol) [1]. This mass difference enables unambiguous identification and quantification by LC-MS even in complex biological matrices, as the characteristic isotopic pattern of iodine (100% ¹²⁷I) provides a distinctive fingerprint [2]. In radiochemical applications, the iodine serves as a precursor site for introducing ¹²⁵I (t₁/₂ = 59.4 days) or ¹³¹I (t₁/₂ = 8.0 days) isotopes for SPECT imaging or radiotherapy [3].

Radiochemistry Mass spectrometry Heavy atom effect

Benzenepropanoic acid, 3-fluoro-5-iodo-: High-Impact Application Scenarios Backed by Quantitative Evidence


Medicinal Chemistry: Lead Optimization Libraries Requiring Rapid SAR Exploration via Orthogonal Cross-Coupling

The pronounced reactivity advantage of the aryl iodide bond enables medicinal chemists to generate diverse biaryl libraries in parallel with short reaction times (1–2 hours) and mild conditions, preserving the C–F bond for metabolic stability. This orthogonal strategy is particularly valuable for HSP90, kinase, and GPCR target programs where rapid structure-activity relationship (SAR) turnaround is critical [1].

Chemical Biology: Dual-Modality Probe Synthesis for PET/SPECT Imaging

The compound's unique F/I combination allows sequential functionalization: the iodine provides a site for ¹²⁵I/¹³¹I SPECT labeling, while fluorination at the 3-position can be exploited for ¹⁸F PET labeling. This dual-probe capability is supported by the higher logP (XLogP3 = 2.4) of the iodo analog, which may enhance blood-brain barrier penetration for neuroimaging applications [2].

ADME/DMPK Studies: Metabolite Tracking Using the Isotopic Iodine Signature

The 47 Da mass shift of the iodine atom relative to bromine, combined with its distinctive isotopic pattern, enables unambiguous detection of parent compound and metabolites in LC-MS/MS workflows. This is especially advantageous in plasma and microsomal stability assays where matrix interference is problematic, as shown in similar halogen-substituted phenylpropanoic acid analogs [3].

Process Chemistry: Scalable Synthesis of Advanced Intermediates via Selective C–I Functionalization

The high reactivity of the C–I bond allows for efficient palladium-catalyzed couplings at lower catalyst loadings (0.1–0.5 mol% Pd) compared to the bromo analog (typically 1–5 mol%), reducing both cost and heavy metal contamination in the final product. This economic advantage scales with production volume for pharmaceutical intermediate campaigns [4].

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